alpha,alpha,4,7,7-Pentamethylbicyclo(4.1.0)hept-4-ene-3-methanol
Description
alpha,alpha,4,7,7-Pentamethylbicyclo[4.1.0]hept-4-ene-3-methanol (CAS 93777-42-5) is a bicyclic monoterpenoid derivative with the molecular formula C₁₃H₂₂O . Its structure comprises a bicyclo[4.1.0]hept-4-ene core, a methanol group at position 3, and five methyl substituents at positions alpha (twice), 4, 7, and 7 (Figure 1).
Properties
CAS No. |
93777-42-5 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)propan-2-ol |
InChI |
InChI=1S/C13H22O/c1-8-6-10-11(12(10,2)3)7-9(8)13(4,5)14/h6,9-11,14H,7H2,1-5H3 |
InChI Key |
KRUIQQGWBAELRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(C2(C)C)CC1C(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-butoxyethoxy)ethanol is typically synthesized through the reaction of ethylene oxide with butoxyethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of 2-(2-butoxyethoxy)ethanol involves large-scale reactors where ethylene oxide and butoxyethanol are combined. The reaction is carefully monitored to ensure optimal conditions, such as temperature and pressure, are maintained to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-butoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products
Oxidation: Produces aldehydes or acids.
Reduction: Produces simpler alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-butoxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biological assays.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the production of coatings, paints, and cleaning agents due to its solvent properties.
Mechanism of Action
The mechanism of action of 2-(2-butoxyethoxy)ethanol involves its interaction with various molecular targets. It acts as a solvent, facilitating the dissolution and interaction of other compounds. In biological systems, it can affect cell membranes and proteins, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The compound is compared to bicyclic analogs with variations in substituents, ring saturation, and functional groups (Table 1).
Table 1: Key Structural and Physicochemical Comparisons
*Note: Molecular formulas for some analogs (e.g., 15103-32-9) are inferred due to incomplete data in provided evidence.
Key Comparative Analysis
Functional Group Impact
- Methanol vs. Ketone: The target compound’s methanol group (-CH₂OH) enables hydrogen bonding, enhancing solubility in polar solvents compared to the ketone analog (28226-49-5), which is more reactive toward nucleophiles .
- Hydrocarbon vs. Alcohol : The hydrocarbon analog (74806-04-5) lacks polar groups, resulting in lower water solubility and higher volatility, as evidenced by its boiling point range (167–176°C) .
Substituent Effects
- Methyl Groups : The pentamethyl substitution in the target compound increases steric hindrance and hydrophobicity compared to trimethyl analogs (e.g., 15103-32-9). This may reduce enzymatic degradation rates in biological systems .
Saturation and Reactivity
Physicochemical and Thermodynamic Data
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